Molecular weight and chemical structure of N-Dansyl-L-serine cyclohexylammonium salt
Molecular weight and chemical structure of N-Dansyl-L-serine cyclohexylammonium salt
Technical Guide: N-Dansyl-L-serine Cyclohexylammonium Salt – Structural Characterization and Bioanalytical Applications
Executive Summary
N-Dansyl-L-serine cyclohexylammonium salt is a stable, fluorescent derivative of the amino acid L-serine. It serves as a critical reference standard in proteomic analysis, specifically for N-terminal sequencing and amino acid quantification via High-Performance Liquid Chromatography (HPLC). Unlike the hygroscopic free acid form, the cyclohexylammonium salt offers superior crystallinity and stability, ensuring precise gravimetric preparation for analytical workflows. This guide details its physicochemical properties, structural logic, and validated protocols for its application in bioanalysis.
Chemical Identity & Structural Analysis
The compound is a salt complex formed between N-Dansyl-L-serine (the anionic fluorophore) and cyclohexylamine (the cationic counter-ion).
Core Chemical Data
| Parameter | Specification |
| Chemical Name | N-Dansyl-L-serine cyclohexylammonium salt |
| CAS Number | 53332-28-8 (L-isomer salt) |
| Molecular Formula | |
| Molecular Weight | 437.55 g/mol (Salt) / 338.38 g/mol (Free Acid) |
| Appearance | Yellow to yellow-orange crystalline powder |
| Solubility | Soluble in Methanol, Acetonitrile, DMF; sparingly soluble in water |
Structural Logic & Visualization
The stability of this reagent is derived from the acid-base neutralization between the sulfonic acid/carboxylic acid moieties and cyclohexylamine.
Figure 1: Structural assembly of the salt complex. The cyclohexylammonium cation stabilizes the carboxylate of the Dansyl-Serine anion, preventing degradation and hygroscopicity.
Physicochemical Properties
Fluorescence Characteristics
The Dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) exhibits solvatochromism , meaning its emission spectrum shifts based on solvent polarity.
-
Excitation Max (
): 330–340 nm (Peak typically at 335 nm) -
Emission Max (
): 500–550 nm (Green fluorescence)-
Non-polar solvents (e.g., Dioxane): Blue-shift, high quantum yield (~0.7).
-
Polar solvents (e.g., Water): Red-shift, lower quantum yield (~0.1).
-
Stability Advantages
The cyclohexylammonium salt form is preferred over the free acid because:
-
Crystallinity: It forms defined crystals rather than amorphous oils.
-
Non-Hygroscopic: It resists water absorption, ensuring accurate weighing for standard curve preparation.
-
Shelf-Life: Enhanced stability against oxidative degradation when stored at -20°C in the dark.
Applications in Bioanalysis
HPLC Reference Standard
In amino acid analysis, proteins are hydrolyzed and reacted with Dansyl Chloride. The resulting mixture is separated via Reverse-Phase HPLC.[1][2] N-Dansyl-L-serine cyclohexylammonium salt is used as an external standard to identify the serine peak based on retention time and fluorescence response.
N-Terminal Sequencing (Dansyl Method)
Historically used in the Sanger method, Dansyl Chloride labels the N-terminal amino acid of a peptide. After acid hydrolysis, the N-Dansyl-amino acid resists hydrolysis (unlike peptide bonds) and can be identified. This salt provides the specific reference for identifying Serine at the N-terminus.
Fluorescent Probing
Due to its environmental sensitivity, Dansyl-Serine is used to probe hydrophobic binding pockets in proteins (e.g., Human Serum Albumin). Upon binding to a hydrophobic site, its fluorescence intensity increases significantly, and the emission peak shifts to the blue region (480–500 nm).
Experimental Protocol: HPLC Analysis
Objective: Preparation and analysis of N-Dansyl-L-serine as a calibration standard.
Reagents Required
-
N-Dansyl-L-serine cyclohexylammonium salt (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Formic Acid or Acetate Buffer (pH 3.0–4.0)
-
Milli-Q Water
Workflow Diagram
Figure 2: Analytical workflow for quantifying Dansyl-Serine using Reverse-Phase HPLC.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh exactly 4.38 mg of N-Dansyl-L-serine cyclohexylammonium salt.
-
Dissolve in 10 mL of Acetonitrile (ACN) to yield a 1.0 mM stock solution.
-
Note: Correct for the salt molecular weight (437.55) to determine the molar concentration of the active Dansyl-Serine moiety.
-
-
Chromatographic Conditions:
-
Detection:
-
Set Fluorescence Detector (FLD) to Ex: 335 nm and Em: 518 nm .
-
Alternatively, use UV detection at 254 nm (less sensitive).
-
-
Data Analysis:
-
The Dansyl-Serine peak typically elutes early in the gradient due to the polarity of the serine hydroxyl group relative to hydrophobic amino acids like Leucine.
-
Construct a calibration curve (Area vs. Concentration) to quantify Serine in unknown samples.
-
References
-
Sigma-Aldrich. Dansyl-L-alanine cyclohexylammonium salt Product Specification. (Note: Reference for salt stoichiometry and general properties of Dansyl-amino acid salts).
-
PubChem. Dansyl-L-serine Compound Summary. National Library of Medicine.[3]
-
Tapuhi, Y., et al. Dansylation of Amino Acids for HPLC Analysis. Analytical Chemistry. (Standard protocol foundation).
-
Parchem. N-Dansyl-L-serine cyclohexylammonium CAS 53332-28-8 Data.
-
Molecular Probes (Thermo Fisher). Handbook of Fluorescent Probes and Research Chemicals - Dansyl Chloride Derivatives.
